5-((4-Fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
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Overview
Description
5-((4-Fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is a complex organic compound that features a sulfonyl group attached to a fluorinated aromatic ring, integrated within a tetrahydroisoxazolo[4,5-c]pyridine framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine typically involves multi-step organic reactions. One common approach includes the initial formation of the tetrahydroisoxazolo[4,5-c]pyridine core, followed by the introduction of the sulfonyl group and the fluorinated aromatic ring through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
5-((4-Fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the aromatic ring.
Scientific Research Applications
5-((4-Fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-((4-Fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine involves its interaction with specific molecular targets. The sulfonyl group and fluorinated aromatic ring play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound may also influence various signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methylphenol: Shares the fluorinated aromatic ring but lacks the sulfonyl and tetrahydroisoxazolo[4,5-c]pyridine components.
2,4,5-Trisubstituted-imidazole: Contains a similar aromatic structure but differs in the heterocyclic core and substituents.
Uniqueness
5-((4-Fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is unique due to its combination of a fluorinated aromatic ring, sulfonyl group, and tetrahydroisoxazolo[4,5-c]pyridine core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
5-(4-fluoro-2-methylphenyl)sulfonyl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3S/c1-9-6-11(14)2-3-13(9)20(17,18)16-5-4-12-10(8-16)7-15-19-12/h2-3,6-7H,4-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKKRMRNQAOSSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC3=C(C2)C=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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